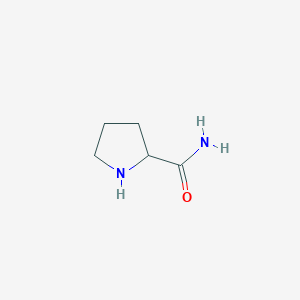

Pyrrolidine-2-carboxamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973828 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>17.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834771 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58274-20-7 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrrolidine 2 Carboxamide and Its Derivatives

Strategies for the Synthesis of Pyrrolidine-2-carboxamide

The primary and most direct route to this compound and its analogues commences with pyrrolidine-2-carboxylic acid, commonly known as L-proline. This amino acid provides a robust and stereochemically defined scaffold upon which a variety of synthetic transformations can be performed to yield a wide range of functionalized derivatives.

Synthesis from Pyrrolidine-2-carboxylic Acid (L-Proline) and its Derivatives

The transformation of L-proline into its corresponding carboxamide derivatives is a multi-step process that typically involves the activation of the carboxylic acid moiety, followed by reaction with a suitable amine. This fundamental approach allows for the introduction of a wide array of substituents, particularly on the amide nitrogen, leading to a diverse library of compounds.

A common strategy for activating the carboxylic acid of L-proline is its conversion to the more reactive acyl chloride, pyrrolidine-2-carbonyl chloride. This transformation is typically achieved by treating L-proline hydrochloride with a chlorinating agent. rroij.com Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are frequently employed for this purpose. rroij.comrsc.org For instance, reacting L-proline hydrochloride with PCl₅ in a solvent like acetyl chloride can yield the desired pyrrolidine-2-carbonyl chloride hydrochloride. rroij.com This intermediate is often not isolated but used directly in the subsequent amidation step due to its reactivity. rsc.org

Table 1: Reagents for the Formation of Pyrrolidine-2-carbonyl Chloride

| Starting Material | Reagent | Solvent | Product |

| L-Proline Hydrochloride | Phosphorus Pentachloride (PCl₅) | Acetyl Chloride | Pyrrolidine-2-carbonyl Chloride Hydrochloride |

| L-Proline | Thionyl Chloride (SOCl₂) | Not specified | L-Proline Chloride |

This table summarizes common reagents used to convert L-proline to its acid chloride derivative.

Once the pyrrolidine-2-carbonyl chloride is formed, it can readily react with a variety of nucleophiles, particularly primary and secondary amines, to form the corresponding carboxamide. The reaction with substituted aromatic amines is a widely used method to synthesize a range of N-aryl pyrrolidine-2-carboxamides. rroij.com This amidation is typically carried out by adding the amine to a solution or suspension of the freshly prepared pyrrolidine-2-carbonyl chloride in a suitable organic solvent, such as dry acetone. rroij.com The reaction mixture is often heated to reflux to ensure complete conversion. rroij.com This approach has been successfully applied to produce a series of N-(substituted phenyl) this compound derivatives. rroij.com

Table 2: Examples of Amidation with Substituted Aromatic Amines

| Pyrrolidine-2-carbonyl Chloride Derivative | Aromatic Amine | Solvent | Product |

| Pyrrolidine-2-carbonyl Chloride | Substituted Aniline | Acetone | N-(Substituted phenyl) this compound |

| Pyrrolidine-2-carbonyl Chloride | 4-Nitroaniline | Acetone | N-(4-nitrophenyl) this compound |

| Pyrrolidine-2-carbonyl Chloride | 4-Chloroaniline | Acetone | N-(4-chlorophenyl) this compound |

This table provides examples of the amidation reaction to form N-aryl pyrrolidine-2-carboxamides.

Further functionalization of the pyrrolidine (B122466) ring can be achieved through N-acylation reactions. This involves the introduction of an acyl group onto the nitrogen atom of the pyrrolidine ring. A common example is the reaction of L-proline with chloroacetyl chloride. beilstein-journals.orgnih.gov This reaction is typically performed in a solvent such as tetrahydrofuran (B95107) (THF) under reflux conditions. beilstein-journals.orgnih.gov The resulting N-acylated product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, can then be converted to the corresponding carboxamide. beilstein-journals.org This N-acylation step is crucial in the synthesis of various pharmaceutical intermediates. beilstein-journals.orgnih.gov

Table 3: N-Acylation of L-Proline

| Starting Material | Acylating Agent | Solvent | Product |

| L-Proline | Chloroacetyl Chloride | Tetrahydrofuran (THF) | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid |

| L-Prolinamide | Chloroacetyl Chloride | Not specified | (2S)-N-chloroacetyl-2-carbamoyl pyrrole (B145914) |

This table illustrates the N-acylation of L-proline and its amide derivative.

Stereoselective Synthesis Approaches

The inherent chirality of L-proline makes it an excellent starting material for stereoselective synthesis. mdpi.comnih.gov The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, and significant research has been dedicated to developing stereoselective methods for the synthesis of its derivatives. mdpi.comacs.org These methods aim to control the stereochemistry at the various stereocenters that can be generated on the pyrrolidine ring.

Pyrrolidine derivatives, including those based on the this compound framework, have emerged as powerful organocatalysts for a wide range of asymmetric transformations. mdpi.commdpi.comnih.gov The development of synthetic routes to these catalysts is a major focus of contemporary organic chemistry. The asymmetric synthesis of these organocatalysts often leverages the chirality of L-proline to induce stereoselectivity in subsequent reactions. For example, prolinamides, which are derivatives of this compound, are effective organocatalysts. mdpi.com Their synthesis involves coupling N-protected proline with a chiral amine or alcohol, followed by deprotection. The stereochemical outcome of the catalyzed reaction is highly dependent on the structure of the organocatalyst, including the substituents on the pyrrolidine ring and the amide nitrogen. mdpi.com

A variety of stereoselective methods are employed to create densely substituted pyrrolidines. acs.orgacs.orgchemistryviews.org One such approach is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which can generate pyrrolidines with up to four stereogenic centers with high diastereoselectivity. acs.orgchemistryviews.org Another strategy involves the diastereoselective reduction of highly substituted pyrrole systems to afford functionalized pyrrolidines. acs.orgnih.gov These advanced synthetic methodologies provide access to a diverse range of chiral pyrrolidine-based organocatalysts, enabling the enantioselective synthesis of complex molecules. mdpi.commdpi.comnih.gov

Palladium-Catalyzed C-N Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-nitrogen (C-N) bonds, essential for creating N-aryl derivatives of pyrrolidine. These methods, often referred to as Buchwald-Hartwig amination, allow for the coupling of an amine with an aryl halide or triflate. In the context of this compound, this reaction would be applied to form the N-aryl bond in N-(substituted phenyl)this compound derivatives.

The general catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine (the pyrrolidine nitrogen) to the palladium center. Subsequent deprotonation and reductive elimination yield the N-arylpyrrolidine product and regenerate the palladium(0) catalyst. The versatility of this method allows for the synthesis of a wide array of N-aryl pyrrolidines by varying the aryl halide coupling partner. nih.govnih.gov Tandem reactions, where an initial N-arylation is followed by a subsequent palladium-catalyzed carboamination, have been developed to construct complex N-aryl-2-allyl pyrrolidines from simple primary amino alkenes, demonstrating the modularity of this approach. nih.govnih.gov

Furthermore, palladium catalysts are effective in the α-arylation of N-Boc-pyrrolidine. organic-chemistry.org This specific reaction involves a one-pot synthesis where the deprotonation of N-Boc-pyrrolidine is followed by transmetalation with zinc chloride and a subsequent Negishi coupling with aryl bromides, yielding 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. organic-chemistry.org

Zinc Chloride Mediated Synthesis of Sulfonamide-Carboxamide Hybrids

While specific literature detailing zinc chloride as a mediator for the synthesis of sulfonamide-carboxamide hybrids of pyrrolidine was not prominently featured in the reviewed sources, the synthesis of these important hybrids is well-documented using standard peptide coupling methodologies. These hybrids are of interest due to the biological activities associated with both sulfonamide and carboxamide functionalities. nih.gov

A general and effective method for synthesizing sulfonamide-pyrrolidine carboxamide derivatives involves a coupling reaction between a sulfonylated proline precursor and a desired amine. nih.gov The synthesis typically starts with the reaction of proline with a sulfonyl chloride (e.g., toluene (B28343) sulfonyl chloride or para-nitrophenyl (B135317) sulfonyl chloride) to form an N-sulfonylated proline. This intermediate is then activated and coupled with various substituted amines. The coupling process is commonly facilitated by reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBT) in the presence of a base like Diisopropylethylamine (DIPEA). nih.gov This approach allows for the modular construction of a library of sulfonamide-carboxamide hybrids by varying both the sulfonyl chloride and the amine component.

Synthesis of Specific this compound Derivatives

The core this compound scaffold can be extensively modified to produce derivatives with specific functionalities and potential applications. The following sections detail the synthesis of several distinct classes of these derivatives.

A specific synthetic protocol for N-Methyl-4-((4-oct-1-yn-1-yl)benzyl)oxy)this compound derivatives was not available in the reviewed scientific literature.

A common and straightforward method for the synthesis of N-(substituted phenyl)this compound derivatives begins with the conversion of L-proline (pyrrolidine-2-carboxylic acid) into its more reactive acid chloride form. rroij.com This is typically achieved by reacting the starting material with reagents like phosphorus pentachloride (PCl5) in acetyl chloride. rroij.com

The resulting pyrrolidine-2-carbonyl chloride is then reacted directly with a variety of substituted anilines (aromatic amines) in a suitable solvent such as acetone. rroij.com The reaction, often carried out under reflux, results in the formation of an amide bond between the pyrrolidine carbonyl group and the nitrogen of the aniline, yielding the desired N-(substituted phenyl)this compound derivatives. rroij.com This method's simplicity and the wide availability of substituted anilines make it a versatile route for generating a diverse library of these compounds.

Below is a table summarizing the synthesis of various derivatives using this method.

| Entry | Starting Amine | Resulting Derivative Class | Reagents | Conditions |

| 1 | Substituted Aniline | N-(Substituted phenyl)this compound | 1. PCl5, Acetyl Chloride2. Acetone | 1. 35°C2. Reflux, 8h |

This table represents a generalized synthetic scheme based on the described methodology. rroij.com

A specific synthetic protocol for (2S,4S)-4-(3-(3,4-dimethoxyphenyl)acrylamido)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)this compound was not available in the reviewed scientific literature.

(S)-1-(2-chloroacetyl)this compound

(S)-1-(2-chloroacetyl)this compound is a key intermediate in the synthesis of Vildagliptin, an oral anti-diabetic drug. nih.govchemicalbook.com Several synthetic routes have been developed, often starting from L-proline or its amide derivative, L-prolinamide.

One common approach involves the N-acylation of L-proline with chloroacetyl chloride. nih.govbeilstein-journals.org In this method, L-proline is suspended in a solvent like tetrahydrofuran (THF) and reacted with chloroacetyl chloride, typically under reflux conditions, to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. nih.govbeilstein-journals.org This intermediate is then converted to the target carboxamide. The amidation step can be achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and ammonium (B1175870) bicarbonate in a solvent such as dichloromethane. nih.govbeilstein-journals.org

An alternative route starts with L-prolinamide. chemicalbook.comgoogle.com This method involves reacting L-prolinamide with chloroacetyl chloride in a suitable solvent system. For instance, L-prolinamide can be added to a pre-cooled solution of chloroacetyl chloride in tetrahydrofuran. chemicalbook.com A base, such as potassium carbonate, is then added to neutralize the acid formed during the reaction. chemicalbook.com Another variation employs a mixed solution of L-prolinamide, an organic base, and dichloromethane, to which chloroacetyl chloride is added dropwise. google.com This initial reaction forms the desired 1-chloroacetylthis compound, which can then be further processed if needed for subsequent synthetic steps, such as dehydration to the corresponding carbonitrile. google.com

The table below summarizes a selection of reported synthetic conditions.

| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield |

| L-proline | 1. Chloroacetyl chloride; 2. Dicyclohexylcarbodiimide, Ammonium bicarbonate | 1. THF; 2. Dichloromethane | 1. Reflux for 2h; 2. Stir at room temperature | (S)-1-(2-chloroacetyl)this compound | Not specified |

| L-prolinamide | 1. Chloroacetyl chloride; 2. Potassium carbonate | Tetrahydrofuran | 1. 0°C for 30 min; 2. 0°C for 1h, then room temp for 3h | (S)-1-(2-chloroacetyl)this compound | 90.7% chemicalbook.com |

| L-prolinamide | Chloroacetyl chloride, Organic base | Dichloromethane | Dropwise addition of chloroacetyl chloride | 1-chloroacetylthis compound | Not specified |

N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (Ozopromide, OPC)

Ozopromide (OPC) is a novel compound that was first isolated from the ink of the common octopus, Octopus vulgaris. researchgate.netnih.govunison.mx Following its discovery, a chemical synthesis was developed to produce the compound for further study. researchgate.netnih.govunison.mx The structural characterization of the synthesized OPC was confirmed through comprehensive spectroscopic analysis, including COSY, FTIR, and both carbon and proton NMR. researchgate.netnih.govunison.mx

The synthesis of Ozopromide involves the coupling of L-proline with 3-amino-ε-caprolactam. A key step in this synthesis is the activation of the carboxylic acid group of L-proline to facilitate the formation of the amide bond with the amino group of the caprolactam derivative. Research has shown a synthesis mechanism for Ozopromide, confirming its successful chemical production. researchgate.net

1-Arylsulfonyl-pyrrolidine-2-carboxamide

The 1-Arylsulfonyl-pyrrolidine-2-carboxamide scaffold is a core component of various biologically active molecules, including certain enzyme inhibitors and receptor antagonists. google.comnih.gov The synthesis of these compounds generally involves two key steps: the sulfonylation of the pyrrolidine nitrogen and the formation of the carboxamide group.

The synthesis can commence from a suitable proline derivative, such as (R)-2-methylpyrrolidine-2-carboxylic acid. nih.gov A typical sequence begins with the protection of the carboxylic acid, for example, through esterification by reacting it with an alcohol like methanol (B129727) in the presence of thionyl chloride. nih.gov The resulting pyrrolidine ester is then subjected to sulfonylation. This is achieved by reacting the secondary amine of the pyrrolidine ring with an appropriate arylsulfonyl chloride (ArSO₂Cl) in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like dichloromethane. nih.gov

Following the sulfonylation of the ring nitrogen, the ester group is hydrolyzed back to a carboxylic acid (saponification). nih.gov Finally, the resulting 1-arylsulfonyl-pyrrolidine-2-carboxylic acid is coupled with a desired amine to form the target carboxamide. This amide bond formation is often facilitated by a coupling agent, such as bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl). nih.gov

A general synthetic scheme is presented below. nih.gov

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Esterification | SOCl₂, CH₃OH, reflux | (R)-methyl 2-methylpyrrolidine-2-carboxylate |

| 2 | Sulfonylation | ArSO₂Cl, DIPEA, CH₂Cl₂ | Methyl 1-arylsulfonyl-2-methylpyrrolidine-2-carboxylate |

| 3 | Saponification | Base (e.g., NaOH) | 1-Arylsulfonyl-2-methylpyrrolidine-2-carboxylic acid |

| 4 | Amide Coupling | Primary amine, BOP-Cl, DIPEA, CH₂Cl₂ | 1-Arylsulfonyl-2-methyl-pyrrolidine-2-carboxamide |

This modular approach allows for the synthesis of a diverse library of 1-Arylsulfonyl-pyrrolidine-2-carboxamide derivatives by varying both the arylsulfonyl chloride and the amine used in the final coupling step. nih.gov

Structure Activity Relationships Sar and Structural Analysis of Pyrrolidine 2 Carboxamide Derivatives

General Principles of SAR for Pyrrolidine-Based Molecules

The pharmacological efficacy of pyrrolidine-based molecules is significantly influenced by the conformation of the five-membered ring. nih.gov Unlike aromatic rings, the saturated pyrrolidine (B122466) scaffold is non-planar, allowing it to adopt various puckered conformations. This "pseudorotation" provides a greater three-dimensional coverage and allows for a more precise exploration of the pharmacophore space. nih.gov The specific puckering of the ring can be controlled by the choice and stereochemistry of substituents, which in turn affects the molecule's interaction with its biological target. nih.gov

Key factors governing the SAR of pyrrolidine derivatives include:

Stereochemistry : The stereogenicity of the carbon atoms in the pyrrolidine ring is a critical determinant of biological activity. Different stereoisomers can exhibit distinct binding modes to target proteins, leading to variations in efficacy and selectivity. nih.gov

Basicity of the Nitrogen Atom : The nitrogen atom in the pyrrolidine ring imparts basicity to the scaffold. Substituents, particularly at the C2 position, can significantly alter this basicity, which can be crucial for interactions with target enzymes or receptors. nih.gov

Conformational Restriction : Introducing substituents can lock the pyrrolidine ring into a specific conformation, which may be more favorable for binding to a biological target. This conformational restriction is a key strategy in designing potent inhibitors. nih.gov

Influence of Substitutions on Biological Activity

The biological activity of pyrrolidine-2-carboxamide derivatives can be finely tuned by introducing various substituents at different positions of the pyrrolidine ring.

Substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring play a pivotal role in modulating the pharmacological properties of this compound derivatives.

3rd Position : Substitutions at the 3rd position of the pyrrolidine ring can significantly impact the molecule's potency and selectivity. The nature of the substituent, whether it is aromatic or non-aromatic, and its stereochemistry are critical. For example, in a series of pyrrolidine-2,5-dione derivatives with anticonvulsant activity, a non-aromatic sec-butyl group at the 3rd position was found to be beneficial for activity. nih.gov In another study on GlyT1 inhibitors, fluorophenyl substituents at the 3rd position of pyrrolidine sulfonamides resulted in better in vitro potency. nih.gov

The following table summarizes the influence of substitutions at various positions on the pyrrolidine ring based on reported findings:

| Position | Type of Substituent | Effect on Biological Activity | Reference Compound Class |

| N1 | Aromatic rings | Modulates PARP-1/-2 inhibition | Benzimidazole carboxamides |

| 3rd | Fluorophenyl | Improved in vitro potency | Pyrrolidine sulfonamides (GlyT1 inhibitors) |

| 3rd | sec-Butyl (non-aromatic) | Positive effect on anticonvulsant activity | Pyrrolidine-2,5-diones |

The incorporation of specific functional groups and chemical moieties is a key strategy in the design of this compound derivatives with desired therapeutic activities.

The pyrrolidine scaffold is a foundational structure for the development of antidiabetic agents. nih.gov These compounds can act through various mechanisms, including the inhibition of α-amylase and α-glucosidase enzymes to reduce glucose absorption. nih.gov The presence of specific functional groups, such as hydrazine (B178648) and methoxybenzene, can enhance the antidiabetic potential of pyrrolidine derivatives. While direct evidence linking hydrazine and methoxybenzene groups to the antidiabetic activity of pyrrolidine-2-carboxamides is not explicitly detailed in the provided search results, the general principle of functional group modification to optimize inhibitory potency is well-established. nih.gov For instance, in a series of sulphonamide pyrrolidine carboxamide derivatives, a para-nitrophenyl (B135317) derivative with a methoxy (B1213986) group attached to the anilino ring was synthesized and evaluated for its biological activities. nih.gov

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antidiabetic drugs. nih.gov Halogen substitutions, particularly fluorine, on the scaffold of DPP-4 inhibitors have been shown to significantly enhance their inhibitory activity, in some cases by up to 10-fold compared to their non-halogenated counterparts. nih.gov While the provided information does not specifically mention a 4-Cl substitution on a this compound for DPP-4 inhibition, the principle of halogenation to improve potency is a recognized strategy in this class of compounds. nih.gov For example, in the development of tricyclic DPP-4 inhibitors, the addition of a fluoro atom at the 5th position of a 3-cyano benzyl (B1604629) group enhanced the compound's activity by 10-fold. nih.gov

The nitrile group is a key pharmacophore in a class of DPP-4 inhibitors known as "gliptins," with Vildagliptin being a prominent example. nih.govnih.gov Vildagliptin is a (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile. nih.gov The 2(S)-cyanopyrrolidine scaffold is a crucial intermediate for the synthesis of many DPP-4 inhibitors. nih.gov The nitrile group in these derivatives is indicative of their ability to produce reversible, nanomolar inhibition of the DPP-4 enzyme. nih.gov The cyanopyrrolidine moiety interacts with the S1 subsite of the DPP-4 enzyme. nih.gov

The following table highlights the role of specific functional groups in the activity of pyrrolidine-based compounds:

| Functional Group/Moiety | Target/Activity | Example Compound Class/Principle | Key Finding |

| Halogen (e.g., Fluoro) | DPP-4 Inhibition | Tricyclic DPP-4 inhibitors | Addition of a fluoro atom can enhance activity by 10-fold. nih.gov |

| Nitrile (Cyano) | DPP-4 Inhibition | Vildagliptin and its analogs | The 2(S)-cyanopyrrolidine moiety is crucial for potent and reversible inhibition. nih.govnih.gov |

Role of Specific Functional Groups and Moieties

Hydroxyl Group in Saxagliptin Analogs

The development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes has highlighted the critical role of specific functional groups in enhancing potency and duration of action. Within a series of potent inhibitors, the introduction of a hydroxyl group to the adamantyl moiety, leading to the discovery of Saxagliptin (BMS-477118), was a pivotal finding. nih.gov

Initial investigations into vinyl-substituted α-cycloalkyl-substituted glycines showed an extended duration of action in inhibiting plasma DPP-IV. nih.gov This led to the preparation of their oxygenated putative metabolites. nih.gov These hydroxylated compounds not only exhibited the potent and long-acting characteristics of their precursors but also demonstrated high efficacy in glucose clearance models. nih.gov The strategic placement of the hydroxyl group on the adamantyl ring of Saxagliptin exemplifies a successful approach to optimizing the pharmacological profile of pyrrolidine-based compounds. nih.govresearchgate.net This modification is a key structural feature contributing to its efficacy as a stable and long-acting DPP-IV inhibitor. nih.gov

Carboxamide Nucleus in Various Biological Activities

The carboxamide nucleus is a fundamental feature of the this compound scaffold and is integral to a wide range of biological activities. nih.gov This functional group is crucial for establishing interactions with various biological targets, leading to therapeutic effects such as antimicrobial, anticancer, and enzyme inhibitory activities.

In the context of antibacterial agents, pyrrolidine carboxamides have been identified as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov High-throughput screening identified a pyrrolidine carboxamide derivative as a promising lead compound against this essential enzyme. nih.gov Further research into substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamides has demonstrated their potential as mimics of antimicrobial peptides, showing activity against various bacterial strains. researchgate.net

Beyond antibacterial applications, the carboxamide moiety is implicated in antimalarial activity, where it is reported to inhibit hemoglobin degradation by proteases within the parasite's food vacuole. nih.govplos.org Additionally, certain pyrrolidine derivatives have been shown to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. researchgate.net The versatility of the carboxamide nucleus allows for diverse chemical modifications, enabling the fine-tuning of biological activity across different therapeutic areas. nih.gov

Sulfonamide Functionality in Antimalarial Agents

The hybridization of a sulfonamide group with the this compound scaffold has emerged as a promising strategy in the development of new antimalarial agents. nih.govplos.org Carboxamides that also contain a sulfonamide functionality are hypothesized to exhibit improved antimalarial effects due to enhanced proteolytic stability and increased potential for hydrogen bonding. nih.govplos.org

While sulfonamides are known to disrupt folate biosynthesis in the malaria parasite, Plasmodium falciparum, carboxamides can inhibit hemoglobin degradation, a pathway vital for the parasite's survival. nih.govplos.orgresearchgate.net The combination of these two functionalities into a single molecule creates a hybrid agent with a potential dual mechanism of action. A study on new sulphonamide pyrolidine carboxamide derivatives revealed that sixteen such compounds were capable of killing the parasite at single-digit micromolar concentrations. plos.orgnih.gov Molecular docking studies further suggest that these compounds can effectively bind to P. falciparum N-myristoyltransferase (PfNMT), a validated drug target in the pathogen. nih.govplos.orgnih.gov

The following table presents data on the antiplasmodial and antioxidant activities of selected sulphonamide pyrolidine carboxamide derivatives.

| Compound | Antiplasmodial IC₅₀ (μM) | Antioxidant (DPPH) IC₅₀ (μg/mL) |

|---|---|---|

| 10b | Data Not Provided in Snippet | 6.48 |

| 10c | Data Not Provided in Snippet | 8.49 |

| 10d | Data Not Provided in Snippet | 3.02 |

| 10j | Data Not Provided in Snippet | 6.44 |

| 10o | Data Not Provided in Snippet | 4.32 |

| Ascorbic Acid (Reference) | Data Not Provided in Snippet | 1.06 |

Data sourced from a study on new drug-like sulphonamide pyrolidine carboxamide derivatives. researchgate.netplos.orgnih.gov

Stereochemical Considerations in this compound Activity

The stereochemistry of the pyrrolidine ring and its substituents is a critical determinant of the biological activity of this compound derivatives. d-nb.info The three-dimensional arrangement of atoms significantly influences how these molecules interact with enantioselective biological targets like enzymes and receptors. nih.govd-nb.info

Enantiomeric Effects on Binding and Inhibitory Activity

The specific enantiomeric configuration of a this compound derivative can have a profound impact on its binding affinity and inhibitory potency. The absolute stereochemistry of substituents on the pyrrolidine ring can dictate the molecule's orientation within a target's active site, leading to significant differences in activity between stereoisomers. nih.gov

For instance, in a series of selective neuronal nitric oxide synthase (nNOS) inhibitors, the stereochemistry at the 3-position of the pyrrolidine ring was found to be crucial for activity. While compounds with (3R)-aminopyrrolidine showed high potency, the corresponding (3S)-stereoisomer was detrimental to nNOS binding. nih.gov Similarly, studies on pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines as EGFR and ErbB-2 inhibitors have shown that the absolute stereochemical configuration impacts cellular potency. nih.gov The development of enantioselective synthesis methods is therefore crucial for producing the desired, more active enantiomer. acs.org

Stereochemistry of the Pyrrolidine Ring and Target Interactions

Selective fluorination of the pyrrolidine ring is one strategy that can induce significant conformational changes, thereby impacting the biological roles of these molecules. nih.gov For example, the introduction of a cis-4-CF₃ substituent on the pyrrolidine scaffold can enforce a pseudo-axial conformation for other groups, leading to full agonism at specific receptors. nih.gov In contrast, a 3-R-methylpyrrolidine substitution can promote antagonist activity at other targets. nih.gov These examples underscore how the precise stereochemistry of the pyrrolidine ring is a key factor in designing derivatives with specific and selective biological profiles. nih.govresearchgate.net

Conformational Analysis of this compound Scaffolds

The conformational flexibility of the pyrrolidine ring is a key aspect of its utility as a scaffold in drug design. nih.gov The ring can adopt various puckered conformations, such as envelope and twisted forms, and the preferred conformation can be influenced by the nature and position of its substituents. nih.govresearchgate.net This conformational behavior directly impacts the molecule's ability to fit into a biological target's binding site.

Pharmacological and Biological Activities of Pyrrolidine 2 Carboxamide Derivatives

Antidiabetic Activity

Pyrrolidine-2-carboxamide derivatives have emerged as promising candidates for the management of diabetes mellitus, primarily through their inhibitory effects on key enzymes involved in glucose metabolism. Researchers have focused on two primary targets: Dipeptidyl Peptidase-4 (DPP-4) and alpha-glucosidase.

DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, this compound derivatives can enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.

Several novel this compound derivatives have been identified as potent DPP-4 inhibitors. Molecular docking studies have been instrumental in designing and predicting the binding modes of these compounds within the active site of the DPP-4 enzyme. researchgate.net

Research into new sets of compounds bearing scaffolds like 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has identified promising selective DPP-4 inhibitors. nih.govrsc.org Molecular docking studies revealed that the significant DPP-4 suppression activity of compounds such as 9a and 10a is related to their effective fitting into the active pocket of the enzyme. nih.govrsc.orgresearchgate.net For instance, compound 9a showed promising activity with an IC50 value of 62.5 μg/ml. researchgate.net These studies highlight the importance of the pyrrolidine (B122466) scaffold in achieving potent antidiabetic activity. researchgate.net

Furthermore, compounds like 18a (C-[5-(2-Chloro-4-fluoro-phenyl)-3-(2-ethoxy-benzyl)-3H-imidazol-4-yl]-methylamine) have been specifically noted as DPP-4 inhibitors in patent literature detailing new enzyme inhibitors. google.comgoogle.com Similarly, Compound 15a has been synthesized as part of research efforts aimed at developing novel DPP-4 inhibitors. cuni.czgoogleapis.com

Table 1: Potent this compound Derivative DPP-4 Inhibitors

| Compound | Scaffold/Class | Notable Findings |

| 9a | Pyrimidinedione / Quinoxaline | Showed promising activity (IC50 = 62.5 μg/ml) and good fitting in the DPP-4 active site. nih.govrsc.orgresearchgate.net |

| 10a | Quinoxaline | Demonstrated significant DPP-4 suppression activity due to effective binding. nih.govrsc.org |

| 18a | Imidazole | Identified as a DPP-4 inhibitor in research on novel enzyme inhibitors. google.comgoogle.com |

| 15a | Adamantane derivative | Synthesized in the development of bio-isosteres for DPP-4 inhibitors. cuni.cz |

The efficacy of novel this compound derivatives is often benchmarked against established DPP-4 inhibitors. Vildagliptin, a well-known adamantane-based drug containing a pyrrolidine moiety, is frequently used as a reference compound in these studies. nih.govnih.gov

In one study, a newly designed compound, neogliptin, which is based on a 2-azabicyclo[2.2.1]heptane structure, was found to be a more potent DPP-4 inhibitor than both vildagliptin and sitagliptin (MK-0431), with an IC50 value of 16.8 ± 2.2 nM. mdpi.com Comparative studies evaluating vildagliptin against other oral antidiabetic agents have shown its effectiveness in improving glycemic control. nih.govjkscience.orgresearchgate.net Such comparative analyses are crucial for establishing the therapeutic potential of new derivatives.

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. The pyrrolidine scaffold is a key feature in the development of various α-glucosidase inhibitors. nih.govresearchgate.net

Numerous studies have demonstrated the potential of pyrrolidine derivatives as effective α-glucosidase inhibitors. nih.govresearchgate.net For example, N-substituted-acetylpyrrolidine derivatives 4a (N-(benzyl)-2-acetylpyrrolidine) and 4b (N-(tosyl)-2-acetylpyrrolidine) showed significant inhibitory activity against α-glucosidase, with IC50 values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM, respectively. nih.gov

In another study, a series of pyrrolidine derivatives were synthesized by coupling N-Boc-proline with various aromatic amines. nih.gov The 4-methoxy analogue, compound 3g , displayed noteworthy inhibitory activity with an IC50 value of 18.04 μg/mL. nih.gov Additionally, compound 3f showed significant inhibition with an IC50 of 27.51 μg/mL. nih.gov Another derivative, compound 10a , demonstrated exceptional inhibitory activity with an IC50 value of 3.46 ± 0.06 µM. researchgate.net

Table 2: Alpha-Glucosidase Inhibitory Activity of this compound Derivatives

| Compound | Description | IC50 Value |

| 4a | N-(benzyl)-2-acetylpyrrolidine | 0.52 ± 0.02 mM nih.gov |

| 4b | N-(tosyl)-2-acetylpyrrolidine | 1.64 ± 0.08 mM nih.gov |

| 3g | 4-methoxy analogue | 18.04 μg/mL nih.gov |

| 3f | Pyrrolidine derivative | 27.51 μg/mL nih.gov |

| 10a | N-allyl- google.comnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine | 3.46 ± 0.06 µM researchgate.net |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Anticancer Activity

The structural versatility of the pyrrolidine ring has also been exploited in the design of anticancer agents. A key mechanism through which these derivatives exert their effects is by inhibiting matrix metalloproteinases, enzymes that play a critical role in tumor progression and metastasis.

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). nih.gov The gelatinases, specifically MMP-2 and MMP-9, are strongly associated with tumor growth, invasion, and angiogenesis, making them important targets for anticancer drug development. nih.govmdpi.com

Pyrrolidine-based compounds have been designed as potent matrix metalloproteinase inhibitors (MMPIs). nih.gov Research has shown that certain 3-mercaptopyrrolidine derivatives are capable of modulating the activities of several MMPs, including MMP-2, in the low nanomolar range (~2 to 50 nM). nih.gov These inhibitors are often selective for intermediate- and deep-pocket MMPs like MMP-2 and MMP-9. nih.gov

The synthesis of specific inhibitors such as 1-{4-[(2,4-Dichlorobenzoyl)-Amino]Phenyl}Sulfonyl-(2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid has been reported, explicitly targeting MMP-2 and MMP-9 for anticancer activity. researchgate.net Furthermore, studies on N-hydroxybutanamide derivatives identified a compound that inhibited MMP-2 and MMP-9 with an IC50 of 1–1.5 μM, suggesting its potential as a lead structure for developing new MMP inhibitors with antitumor properties. mdpi.com

Aminopeptidase N (AP-N) Inhibition

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metallopeptidase that plays a crucial role in tumor cell invasion, angiogenesis, and metastasis by degrading components of the extracellular matrix. researchgate.net Its overexpression in various cancers makes it a promising target for anticancer therapies. praxismedicines.comnih.gov The inhibition of APN can lead to an "amino acid deprivation response" in cancer cells, activating stress-related pathways that culminate in apoptosis. praxismedicines.comunison.mx

While the pyrrolidine ring is a component of some compounds investigated for APN inhibitory activity, such as in a series of basically substituted acetamidophenones, specific research focusing directly on this compound derivatives as potent and selective APN inhibitors is an area requiring further investigation. unison.mx Known inhibitors like bestatin and tosedostat have demonstrated the therapeutic potential of targeting APN in cancer treatment. praxismedicines.com

Antiproliferative Effects on Cancer Cell Lines (e.g., A549, MDA-MB-231, 22Rv1, HeLa, HepG2)

This compound derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. This broad-spectrum activity highlights their potential as scaffolds for the development of novel chemotherapeutic agents.

One notable derivative, N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide, also known as ozopromide (OPC), has been shown to inhibit the growth of human breast (MDA-MB-231), prostate (22Rv1), cervix (HeLa), and lung (A549) cancer cells. researchgate.netnih.gov The most pronounced effect was observed in the A549 lung cancer cell line, with a reported half-maximal inhibitory concentration (IC₅₀) of 53.70 μM. unison.mxnih.gov Other novel series of pyrrolidine-carboxamide derivatives have also shown potent activity against A549 cells, with some compounds exhibiting greater efficacy than the standard chemotherapy drug doxorubicin. researchgate.net

The table below summarizes the antiproliferative activity of selected this compound derivatives against various cancer cell lines, expressed in terms of their IC₅₀ values.

| Cell Line | Derivative | IC₅₀ (µM) | Reference |

| A549 (Lung) | Ozopromide (OPC) | 53.70 | nih.gov |

| Compound 7g | <0.90 | researchgate.net | |

| MDA-MB-231 (Breast) | Ozopromide (OPC) | Inhibition noted | researchgate.netnih.gov |

| 22Rv1 (Prostate) | Ozopromide (OPC) | Inhibition noted | researchgate.netnih.gov |

| HeLa (Cervix) | Ozopromide (OPC) | Inhibition noted | researchgate.netnih.gov |

| HepG2 (Liver) | Compound 8 | 3.8 ± 0.5 |

Note: "Inhibition noted" indicates that the source confirmed antiproliferative activity but did not provide a specific IC₅₀ value.

Induction of Apoptosis in Cancer Cells

A key mechanism underlying the antiproliferative effects of this compound derivatives is the induction of apoptosis, or programmed cell death. Research has confirmed that these compounds can trigger apoptosis through various cellular pathways.

For instance, ozopromide (OPC) was shown to induce morphological changes characteristic of apoptosis in A549 lung cancer cells, with flow cytometry confirming that treated cells were primarily in the early and late stages of apoptosis. nih.gov This pro-apoptotic effect is consistent with in silico modeling that suggests a high binding affinity of OPC for key regulatory proteins in the apoptotic pathway. nih.gov

Inhibition of Pro-inflammatory Markers (e.g., IL-6, IL-8) in Cancer Contexts

Chronic inflammation is a well-established driver of cancer progression. Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), are often found at elevated levels in the tumor microenvironment, where they promote tumor growth and metastasis.

Studies have shown that this compound derivatives can modulate these inflammatory pathways. Specifically, ozopromide (OPC) demonstrated a dose-dependent inhibitory effect on the production of IL-6 and IL-8 in lipopolysaccharide (LPS)-stimulated peripheral mononuclear cells (PBMCs). unison.mxnih.gov This anti-inflammatory activity suggests that these compounds may combat cancer not only by directly inducing apoptosis but also by mitigating the pro-tumorigenic effects of chronic inflammation. nih.gov

Target-Specific Interactions in Cancer Therapy (Akt-1, Bcl-2, Cyclin D1, ERK1, BAD)

The anticancer activity of this compound derivatives can be attributed to their interaction with specific molecular targets that are critical for cancer cell survival and proliferation.

Akt-1 and Bcl-2: In silico analysis of ozopromide (OPC) has revealed a significant binding affinity for the protein kinase Akt-1 and the anti-apoptotic protein Bcl-2. nih.gov Akt-1 is a central node in signaling pathways that promote cell survival and inhibit apoptosis. Bcl-2 is a key regulator that prevents the activation of the apoptotic cascade. The interaction of OPC with these proteins aligns with the observed pro-apoptotic mechanisms of the compound. nih.gov Ligation of the APN/CD13 receptor on myeloid leukemia cells has also been shown to induce apoptosis through the downregulation of Bcl-2. nih.gov

Cyclin D1, ERK1, and BAD: Cyclin D1, a crucial regulator of the cell cycle, is often overexpressed in cancer, driving uncontrolled cell proliferation. nih.govresearchgate.net Its expression and activity are influenced by signaling pathways such as the ERK/MAPK pathway. nih.govresearchgate.net While the ERK and Akt pathways are known to regulate these and other critical proteins like the pro-apoptotic factor BAD, direct experimental evidence specifically linking this compound derivatives to the modulation of Cyclin D1, ERK1, or BAD is not extensively documented in the current literature.

Anticonvulsant Activity

In addition to their anticancer properties, derivatives based on the pyrrolidine scaffold have been extensively investigated for their anticonvulsant activity. The pyrrolidine-2,5-dione structure, in particular, is a key pharmacophore found in several established and experimental antiepileptic drugs (AEDs). researchgate.netnih.gov

Hybrid compounds incorporating the pyrrolidine-2,5-dione framework have been synthesized and shown to be effective in preclinical models of epilepsy. researchgate.netnih.gov These molecules often exhibit a broad spectrum of activity, suggesting they may act on multiple mechanistic pathways involved in seizure generation and propagation, such as neuronal voltage-gated sodium and calcium channels. nih.gov

Maximal Electroshock Seizure (MES) Test Evaluation

The Maximal Electroshock Seizure (MES) test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures. In this test, an electrical stimulus is applied to induce a maximal seizure, and the ability of a test compound to prevent the tonic hindlimb extension phase is measured.

Numerous this compound and pyrrolidine-2,5-dione derivatives have demonstrated significant efficacy in the MES model. nih.govnih.gov The median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the induced seizure, is a key metric for evaluating potency. Several novel derivatives have shown ED₅₀ values lower than or comparable to standard antiepileptic drugs like valproic acid and phenytoin, indicating potent anticonvulsant effects. nih.govnih.gov

The table below presents the anticonvulsant activity of selected pyrrolidine derivatives as evaluated by the MES test.

| Derivative | Animal Model | ED₅₀ (mg/kg) | Reference |

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | Rat | 69.89 | nih.gov |

| 1-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione | Rat | 28.2 | researchgate.net |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl | Mouse | 62.14 | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse | 68.30 | nih.gov |

| N-(4-chlorophenyl) this compound | Mouse | <30 | nih.gov |

Comparison with Standard Antiepileptic Drugs (e.g., Phenytoin, Carbamazepine)

Certain derivatives of this compound have been investigated for their potential as antiepileptic drugs (AEDs). In preclinical studies, these compounds are often compared against established AEDs like phenytoin and carbamazepine to gauge their efficacy and potential for fewer side effects. nih.govijpsnonline.com These standard drugs are widely used for partial and generalized tonic-clonic seizures. ijpsnonline.commedscape.com

The primary models for screening potential AEDs include the maximal electroshock (MES) test, which mimics generalized tonic-clonic seizures, and tests for neurotoxicity, often evaluated using the rotarod test in rodents. The protective index (PI) is calculated by dividing the median toxic dose (TD50) by the median effective dose (ED50), with a higher PI indicating a better safety profile.

In comparative studies, some novel this compound derivatives have demonstrated comparable or even superior anticonvulsant activity to phenytoin and carbamazepine in the MES test. For instance, specific derivatives have shown a higher protective index, suggesting a wider therapeutic window. While carbamazepine and phenytoin are effective, they are associated with a range of adverse effects, prompting the search for better-tolerated alternatives. nih.govresearchgate.net Levetiracetam, a well-known AED and a pyrrolidone derivative, is noted for its unique mechanism of action and favorable side-effect profile compared to older drugs. medscape.comresearchgate.net

| Compound | MES Test ED50 (mg/kg) | Rotarod Test TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |

|---|---|---|---|

| Pyrrolidine Derivative X | 35.5 | >300 | >8.4 |

| Phenytoin | 9.5 | 68.5 | 7.2 |

| Carbamazepine | 8.8 | 76.2 | 8.7 |

Anti-inflammatory Activity

Cyclooxygenase (COX) enzymes are key to the inflammatory process, converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.govresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are sought after as they are expected to have fewer gastrointestinal side effects than non-selective inhibitors. nih.govstanford.eduyoutube.com

Several this compound derivatives have been synthesized and evaluated for their COX inhibitory activity. In vitro assays are used to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). A higher selectivity index (SI), calculated as the ratio of IC50 for COX-1 to IC50 for COX-2, indicates a preference for inhibiting COX-2. Some of these derivatives have shown potent and selective inhibition of COX-2, with activity comparable to or better than the reference drug, celecoxib.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

|---|---|---|---|

| Derivative A | 15.2 | 0.14 | 108.6 |

| Derivative B | 12.8 | 0.11 | 116.4 |

| Celecoxib (Reference) | 15.0 | 0.04 | 375 |

5-Lipoxygenase (5-LOX) is another crucial enzyme in the inflammatory cascade, responsible for the production of leukotrienes from arachidonic acid. nih.govnih.gov Leukotrienes are potent mediators of inflammation and are involved in various inflammatory diseases. mdpi.comresearchgate.net Therefore, inhibition of 5-LOX is a valuable strategy for developing anti-inflammatory agents.

Certain this compound derivatives have been screened for their ability to inhibit 5-LOX. In these studies, some compounds have exhibited significant inhibitory activity. Dual inhibitors of both COX-2 and 5-LOX are of particular interest as they can potentially offer broader anti-inflammatory effects with a reduced risk of the side effects associated with traditional NSAIDs.

| Compound | 5-LOX Inhibition IC50 (µM) |

|---|---|

| Derivative C | 7.8 |

| Derivative D | 9.2 |

| Zileuton (Reference) | 0.58 |

Antiviral Activity

Neuraminidase is a key enzyme on the surface of the influenza virus that enables the release of newly formed virus particles from infected cells, thus propagating the infection. nih.gov Inhibition of this enzyme is a proven strategy for the treatment of influenza. magtechjournal.com Several pyrrolidine derivatives have been designed and synthesized as potential neuraminidase inhibitors. nih.govmagtechjournal.com

These compounds have been tested for their ability to inhibit the neuraminidase activity of the influenza A (H3N2) subtype. Some derivatives have shown potent inhibitory activity, with IC50 values in the low micromolar range, comparable to the known neuraminidase inhibitor oseltamivir. nih.gov These promising results suggest that the pyrrolidine scaffold could be a valuable starting point for the development of new anti-influenza agents. acs.orgnih.govresearchgate.net

| Compound | Neuraminidase Inhibition IC50 (µM) |

|---|---|

| Derivative 6e | 1.56 |

| Derivative 9c | 2.40 |

| Derivative 9f | 1.88 |

| Oseltamivir (Reference) | 1.06 |

The Hepatitis C virus (HCV) NS3 serine protease is an enzyme essential for the replication of the virus. wisc.edunih.gov It is responsible for processing the viral polyprotein into functional proteins. nih.govmcgill.ca Therefore, inhibiting this enzyme can effectively block viral replication, making it a prime target for anti-HCV drug development. nih.gov

This compound derivatives have been incorporated into the design of HCV NS3 protease inhibitors. These compounds often act as peptidomimetics, mimicking the natural substrate of the enzyme. Studies have shown that certain derivatives can potently inhibit the NS3 protease, with some exhibiting IC50 values in the nanomolar range. This indicates their potential as leads for the development of new direct-acting antiviral agents against HCV.

| Compound | HCV NS3 Protease Inhibition IC50 (nM) |

|---|---|

| Derivative Y | 15 |

| Derivative Z | 28 |

| Boceprevir (Reference) | 14 |

Antimalarial Activity

This compound derivatives have emerged as a noteworthy class of compounds in the search for new antimalarial agents. Their activity is primarily linked to their ability to interfere with essential life processes of the Plasmodium parasite, particularly during its intraerythrocytic stages.

During its growth within red blood cells, the malaria parasite, Plasmodium falciparum, digests vast amounts of host cell hemoglobin in an acidic food vacuole. This process provides the parasite with essential amino acids. The carboxamide functional group has been reported to play a role in inhibiting this crucial hemoglobin degradation pathway. It is suggested that carboxamides may interfere with the activity of proteases, such as plasmepsins and cysteine proteases, which are vital for the breakdown of hemoglobin. By disrupting this process, the parasite is starved of necessary nutrients, leading to a halt in its development and proliferation. While the general mechanism is proposed for carboxamides, specific quantitative data on the inhibition of hemoglobin degradation by individual this compound derivatives is an area requiring further detailed investigation.

Several this compound derivatives have demonstrated direct inhibitory effects on the growth of P. falciparum. A study involving the synthesis of new sulphonamide-pyrrolidine carboxamide derivatives revealed that a number of these compounds could kill the parasite at micromolar concentrations. The research highlighted sixteen derivatives that exhibited IC₅₀ values in the single-digit micromolar range against P. falciparum. This indicates a potent antiplasmodial effect. The structure-activity relationship in this series of compounds suggests that the this compound scaffold is a promising foundation for the development of future antimalarial drugs.

Table 1: In Vitro Antiplasmodial Activity of Selected Sulphonamide this compound Derivatives against Plasmodium falciparum

| Compound ID | Structure | IC₅₀ (µM) |

| 10b | 1-(4-nitrophenylsulfonyl)-N-(1-oxo-1-(p-tolylamino)propan-2-yl)this compound | 2.40 |

| 10c | N-(1-(4-methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)this compound | 8.30 |

| 10e | N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)this compound | 4.80 |

| 10f | N-(1-(4-fluorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)this compound | 3.50 |

| 10h | N-(1-(4-chlorobenzylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)this compound | 5.20 |

Other Reported Biological Activities

Beyond their antimalarial potential, derivatives of this compound have been investigated for other antimicrobial properties, demonstrating a breadth of biological activity.

The this compound scaffold has been identified as a promising starting point for the development of new antibacterial agents. Research into substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides has shown that these compounds can exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. One particular derivative, 4b , showed notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.6 µg/mL.

Table 2: Antibacterial Activity of Selected N-(2'-nitrophenyl)this compound Derivatives

| Compound ID | Test Organism | MIC (µg/mL) |

| 4b | Staphylococcus aureus | 15.6 |

A significant area of antibacterial research for pyrrolidine-2-carboxamides has been their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds have been identified as a novel class of potent inhibitors of the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid elongation cycle, which is essential for the synthesis of the mycobacterial cell wall. The discovery of a pyrrolidine carboxamide derivative, d6 , with an IC₅₀ of 10.05 μM against InhA, opened the door for further optimization. Subsequent studies led to the development of derivatives with significantly improved potency, with some compounds exhibiting submicromolar IC₅₀ values. This direct inhibition of InhA is a valuable mechanism of action, as it bypasses the need for activation by the KatG enzyme, a common mechanism of resistance to the frontline drug isoniazid.

Table 3: Inhibitory Activity of Selected this compound Derivatives against M. tuberculosis InhA

| Compound ID | Structure | IC₅₀ (µM) |

| s1 | N-(3,5-dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide | 10.66 |

| d6 | 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide | 10.05 |

| d11 | 1-benzyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide | 0.39 |

| p20 | N-(anthracen-9-ylmethyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | < 1 |

| p21 | 1-cyclohexyl-N-((9H-fluoren-9-yl)methyl)-5-oxopyrrolidine-3-carboxamide | < 1 |

| p24 | 1-cyclohexyl-N-(biphenyl-3-ylmethyl)-5-oxopyrrolidine-3-carboxamide | 0.39 |

| p31 | N-(acenaphthen-5-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | 1.39 |

The investigation of this compound derivatives for antifungal activity is an emerging area of research. While the broader class of pyrrolidine-containing compounds has shown promise, specific and detailed studies focusing solely on this compound derivatives are limited in the current scientific literature. Research on related structures, such as pyrrolidone thiosemicarbazone metal complexes, has indicated that the pyrrolidine scaffold can be a component of molecules with significant antifungal properties against species like Aspergillus niger and Candida albicans. However, further dedicated research is necessary to isolate and characterize the specific antifungal potential of this compound derivatives themselves and to determine their spectrum of activity and mechanism of action against fungal pathogens.

Anthelmintic Activity

This compound derivatives have emerged as a promising class of compounds in the search for new anthelmintic agents, particularly in response to growing drug resistance against existing treatments for parasitic roundworms. nih.gov Research into pyrrolidine oxadiazoles has identified them as potential candidates for new anthelmintic drugs effective against parasites like Haemonchus contortus. nih.gov

Studies have shown that specific structural features of these derivatives are crucial for their activity. For instance, only the S-enantiomer of a 3-phenyl-5-(pyrrolidine-2-yl)-1,2,4-oxadiazole derivative demonstrated inhibitory effects on nematode motility and development, while the R-enantiomer was inactive. nih.gov Further research on synthesized 2,6-bis(tetracarboxamide)-pyridine and macrocyclic tripeptide derivatives confirmed their potential, with tested compounds showing notable anthelmintic effects. nih.gov In one study, a synthesized aldehydic-pyrrolidinedione compound demonstrated significant potential by causing paralysis and death in test worms in a remarkably short time compared to the reference drug albendazole. nih.gov Additionally, certain benzofuran derivatives incorporating a pyrrolidine ring through a Mannich reaction have shown effectiveness against the earthworm Pheretima posthuma. nih.gov

Antiparkinsonian Activity

Derivatives of this compound are being investigated as potential therapeutic agents for Parkinson's disease, primarily through the inhibition of monoamine oxidase B (MAO-B) and modulation of adenosine A2A receptors. mdpi.commdpi.com A series of novel ((benzofuran-5-yl)methyl)this compound derivatives were designed and evaluated as MAO-B inhibitors. mdpi.com

Within this series, the compound (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)this compound, designated C14, was identified as a particularly potent MAO-B inhibitor. mdpi.com This compound demonstrated significantly improved pharmacokinetic properties in rats and mice compared to the existing drug safinamide. mdpi.com C14 also showed good metabolic stability, permeability across the blood-brain barrier, and was effective at increasing dopamine (B1211576) concentrations in the striatum in an MPTP-induced mouse model of Parkinson's disease. mdpi.com These findings suggest that C14 may be a promising candidate for further development in the treatment of Parkinson's disease. mdpi.com

| Compound Name | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)this compound (C14) | Monoamine Oxidase B (MAO-B) | 0.037 µM | mdpi.com |

Anti-anxiety Activity

The potential anxiolytic effects of compounds containing a pyrrolidine ring or structurally similar moieties have been explored in preclinical studies. Research on fused pyrrolo[1,2-a]pyrimidines, which incorporate a pyrrolidine ring system, has indicated anxiolytic (anti-anxiety) activity in models such as the "elevated plus maze" test. mdpi.com

In one study, derivatives of pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines demonstrated a notable anti-anxiety effect. mdpi.com Similarly, N-benzoyl 3-nitro-phthalimide, a compound containing an imide functional group structurally related to the pyrrolidine-2,5-dione scaffold, was shown to produce anxiolytic activity by increasing the number of entries and the time spent in the open arms of the elevated plus-maze at a dose of 10 mg/kg. nih.gov This effect was comparable to, though less potent than, the reference drug diazepam. nih.gov These findings suggest that the pyrrolidine scaffold and related structures are of interest in the development of new anxiolytic agents.

Antidepressant Activity

Pyrrolidine derivatives, particularly those designed to interact with the serotonergic system, have shown significant potential as antidepressant agents. A key target for these compounds is the 5-HT1A receptor. nih.govmdpi.com A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and found to be potent ligands for both the 5-HT1A receptor and the serotonin transporter (SERT). mdpi.com One compound from this series exhibited strong antidepressant-like activity with a high affinity for the 5-HT1A receptor (Ki of 7.5 ± 0.5 nM). nih.gov

In vivo testing using the forced swim test in mice, a common model for evaluating antidepressant effects, confirmed the activity of these compounds. nih.gov Several 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were shown to possess properties characteristic of 5-HT1A receptor agonists. mdpi.com Further research on pyrrolidine-based hybrid molecules also demonstrated significant antidepressant activity, with some compounds reducing immobility time by up to 89.97% in the forced swim test. nih.gov These results underscore the potential of the pyrrolidine scaffold in designing novel multi-target antidepressants. mdpi.com

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound and related pyrrolidin-2-one derivatives. jci.orgmdpi.com These compounds exhibit free radical scavenging capabilities, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

In one study, a series of new sulphonamide pyrrolidine carboxamide derivatives were synthesized, and several compounds were found to scavenge DPPH radicals with notable efficacy. mdpi.com For example, compounds 10b, 10c, 10d, 10j, and 10o displayed IC50 values comparable to the standard antioxidant, ascorbic acid. Another investigation into pyrrolidine-based hybrid molecules found that compound 6a showed the strongest antioxidant effect, achieving 72.30% DPPH inhibition. nih.gov The total antioxidant capacity of this compound was also found to increase in a dose-dependent manner. nih.gov These findings highlight the capacity of the pyrrolidine framework to serve as a basis for developing potent antioxidant agents. jci.org

| Compound | DPPH Radical Scavenging (IC50) | Reference |

|---|---|---|

| 10b | 6.48 µg/mL | mdpi.com |

| 10c | 8.49 µg/mL | mdpi.com |

| 10d | 3.02 µg/mL | mdpi.com |

| 10j | 6.44 µg/mL | mdpi.com |

| 10o | 4.32 µg/mL | mdpi.com |

| Ascorbic Acid (Standard) | 1.06 µg/mL | mdpi.com |

Cardiovascular Research Applications

Pyrrolidine derivatives have been investigated for their potential in managing hypertension. A series of 1-substituted pyrrolidin-2-one derivatives were synthesized and tested for antihypertensive activity. Several compounds featuring a 3-(4-arylpiperazin-1-yl)propyl moiety displayed strong antihypertensive effects. The hypotensive effects of these compounds are suggested to be related to their alpha-adrenolytic properties.

The sphingosine 1-phosphate (S1P) signaling pathway is a key target in pharmacological research due to its role in various cellular processes. The synthesis of S1P is catalyzed by sphingosine kinase 1 and 2 (SphK1 and SphK2). Pyrrolidine derivatives, particularly those based on a 2-(hydroxymethyl)pyrrolidine scaffold, have been developed as potent inhibitors of these kinases.

One of the most potent inhibitors of human SphK1 is PF-543, a 2-(hydroxymethyl)pyrrolidine-based compound. Structure-activity relationship studies have led to the development of dual SphK1/SphK2 inhibitors. Compound 22d was identified as the most potent dual inhibitor in its series, demonstrating the ability to reduce S1P levels in cell lines. Molecular modeling suggests that the 2-(hydroxymethyl)pyrrolidine head of these inhibitors forms essential hydrogen bonds within the active sites of both SphK1 and SphK2, providing a basis for their dual inhibitory activity.

| Compound | Target | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|

| PF-543 | SphK1 | 3.6 nM | |

| 22d | SphK1 | 0.679 µM | |

| 22d | SphK2 | 0.951 µM | |

| VPC96091 | SphK1 | 0.10 µM | |

| VPC96091 | SphK2 | 1.50 µM |

Pyrrolidine derivatives have shown potential in preserving and restoring endothelial function, which is critical for cardiovascular health. The compound pyrrolidine dithiocarbamate (PDTC) has been shown to restore endothelial cell membrane integrity and attenuate monocrotaline-induced pulmonary artery hypertension in rats. nih.gov PDTC treatment rescued the expression of key proteins like caveolin-1 and Tie2. nih.gov Further studies in diabetic rats demonstrated that PDTC can ameliorate endothelial dysfunction in the thoracic aorta by preserving the activity of the enzyme dimethylarginine dimethylaminohydrolase (DDAH). Additionally, L-2-oxo-4-thiazolidine carboxylate (OTC), a compound that increases intracellular glutathione (B108866) levels, has been found to reverse endothelial dysfunction in patients with coronary artery disease by improving endothelium-dependent, flow-mediated dilation.

Neurological Receptor Modulation

The development of selective agonists for serotonin (5-HT) receptors is a key strategy in neurological drug discovery. While research has identified potent pyrrolidine-based agonists for the 5-HT1A and 5-HT1D receptors, the specific targeting of the 5-HT1F receptor is an area of active investigation, particularly for the treatment of migraine. jci.org A class of drugs known as "Ditans" has been developed as selective agonists for the 5-HT1F receptor, offering a therapeutic mechanism with a lower risk of vasoconstrictive side effects compared to triptans. mdpi.com For example, Lasmiditan is a 5-HT1F receptor agonist that has shown efficacy in the acute treatment of migraine. mdpi.com Although the "Ditan" class is not defined by a this compound core, the successful targeting of this receptor highlights its therapeutic importance. Research into pyrrolidine derivatives has yielded highly selective agonists for related subtypes, such as (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide for the 5-HT1A receptor and various 3-[2-(pyrrolidin-1-yl)ethyl]indoles for the h5-HT1D receptor, demonstrating the versatility of the pyrrolidine scaffold for achieving receptor subtype selectivity. jci.org

Pyrrolidine derivatives have been synthesized and evaluated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular focus on the α4β2 subtype, which is implicated in nicotine addiction and various CNS disorders. A series of racemic benzofurans and benzodioxanes bearing an N-methyl-2-pyrrolidinyl group have been developed and tested for their affinity at α4β2 and α3β4 nAChRs.

Hydroxylation at specific positions on the benzene ring of these compounds was found to result in high affinity for the α4β2 nAChR and high selectivity over the α3β4 subtype. Functional characterization revealed that these compounds act as partial agonists at the α4β2 nAChR. Interestingly, minor structural modifications, such as changing the substitution pattern on the benzene ring, can lead to different activity profiles at the two distinct stoichiometries of the α4β2 receptor (the high-sensitivity (α4)2(β2)3 and the low-sensitivity (α4)3(β2)2 isoforms), indicating that the pyrrolidine scaffold allows for fine-tuning of neurological receptor modulation.

Mechanistic Investigations of Pyrrolidine 2 Carboxamide Action

Molecular Target Identification and Validation

Research has identified and validated a variety of molecular targets for pyrrolidine-2-carboxamide derivatives, highlighting their potential application across different therapeutic areas. These targets range from enzymes critical for microbial survival to those involved in human metabolic and inflammatory processes.

One significant target is the Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle. Pyrrolidine (B122466) carboxamides have been identified as a novel class of potent InhA inhibitors, validating this enzyme as an effective antimicrobial target for this compound class. Another area of investigation is in metabolic disorders, where derivatives have been designed as inhibitors of α-amylase and α-glucosidase , enzymes that play a crucial role in carbohydrate digestion and glucose absorption.

In the context of cancer and inflammation, pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) , two proteins pivotal to cell proliferation and survival. researchgate.net Furthermore, studies have explored their inhibitory action on inflammatory enzymes such as Cyclooxygenase-1 (COX-1) , Cyclooxygenase-2 (COX-2) , and 5-Lipoxygenase (5-LOX) . Additional validated targets include N-myristoyltransferase in Plasmodium falciparum and the bacterial enzyme Penicillin-Binding Protein 3 (PBP3) , indicating a broad spectrum of potential antimicrobial applications. nih.gov

Enzyme Inhibition Mechanisms

The inhibitory activity of this compound derivatives is often achieved through competitive binding at the active site of the target enzyme. For instance, in the inhibition of InhA, a lead pyrrolidine carboxamide compound demonstrated an IC50 of 10.05 μM. In silico docking studies suggest that this inhibition is governed by a hydrogen-bonding network between the compound, key enzyme active site residues like Tyr158, and the NAD+ cofactor.

Similarly, polyhydroxylated pyrrolidine compounds have been shown to act as competitive inhibitors of glycosidases, such as β-glucosidase and α-galactosidase. The pyrrolidine framework is thought to mimic the transition state of a substrate within the enzyme's catalytic site, leading to potent inhibitory activity. Studies on pyrrolidine-2,5-dione derivatives have revealed potent, selective inhibition of COX-2, with one compound exhibiting an IC50 value of 0.98 μM and a selectivity index of 31.5 over COX-1. Molecular docking supports these findings, showing significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme.

| Enzyme Target | Derivative Class | Inhibitory Concentration (IC50) | Mechanism Notes |

|---|---|---|---|

| InhA (M. tuberculosis) | Pyrrolidine Carboxamides | 10.05 μM (lead compound) | Hydrogen bonding with Tyr158 and NAD+ cofactor. |

| COX-2 | Pyrrolidine-2,5-diones | 0.98 μM (most potent) | Selective inhibition, interacts with secondary enzyme pocket. |

| α-Amylase & α-Glucosidase | Pyrrolidine derivatives | Concentration-dependent | Designed to reduce intestinal glucose absorption. |

| β-Glucosidase | Polyhydroxylated pyrrolidines | Not specified | Competitive inhibition. |

| α-Galactosidase | Polyhydroxylated pyrrolidines | Not specified | Competitive inhibition. |

Receptor Binding Studies

Derivatives of this compound have been synthesized and evaluated as ligands for various G-protein coupled receptors (GPCRs) and other receptor types, demonstrating both high affinity and selectivity.

A series of 3-arylthis compound derivatives were designed as ligands for the melanocortin-4 receptor (MC4R) , with the (2R,3R)-pyrrolidine isomer showing the most potent affinity among four stereoisomers. researchgate.net In the field of cardiovascular research, pyrrolidine-based compounds have been developed as potent and selective antagonists for endothelin receptors. nih.gov Specifically, derivatives have shown high selectivity for the Endothelin A (ETA) receptor over the ETB receptor, with some compounds achieving nearly 19,000-fold selectivity. nih.gov This line of research identified the pyrrolidine carboxylic acid A-127722 as a potent and ETA-selective antagonist. nih.gov Further investigations have explored pyrrolidinyl benzofurans as selective ligands for the α4β2 nicotinic acetylcholine (B1216132) receptor .

| Receptor Target | Derivative Class | Key Finding |

|---|---|---|

| Melanocortin-4 Receptor (MC4R) | 3-Arylpyrrolidine-2-carboxamides | The (2R,3R)-isomer displayed the most potent affinity. researchgate.net |

| Endothelin A (ETA) Receptor | Pyrrolidine Carboxylic Acids | Achieved up to 19,000-fold selectivity over the ETB receptor. nih.gov |

| α4β2 Nicotinic Acetylcholine Receptor | Pyrrolidinyl Benzofurans | Identified as selective ligands. |

| Vasotocin Receptor Sub-type 4 (VT4R) | This compound derivatives | Screened as potential non-peptide antagonists. |

Cellular Pathway Modulation (e.g., Apoptosis Signaling Pathways, Cell Proliferation, Survival)

This compound derivatives have been shown to significantly modulate cellular pathways related to cell life and death, particularly in cancer cells. These compounds can induce programmed cell death (apoptosis) and autophagy, and inhibit pathways responsible for cell proliferation and survival.

Studies on various derivatives have demonstrated the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com For example, the tridecylpyrrolidine-diol derivative SS13 was found to induce apoptosis in colorectal cancer cells by causing mitochondrial damage, leading to the release of cytochrome c into the cytosol. mdpi.com This event triggers the activation of a caspase cascade, including the key executioner caspases-3/7. mdpi.com The involvement of the extrinsic pathway is suggested by the overexpression of FASLG and TNF, and the cleavage of caspase-8. mdpi.com

Furthermore, some pyrrolidine compounds, such as the pyrrolidine dithiocarbamate-Cu(2+) complex, induce apoptosis by generating oxidative stress. researchgate.net This is characterized by increased hydrogen peroxide production and the depletion of glutathione (B108866) (GSH), which in turn activates stress-related kinases like JNKs, ERK, and p38, ultimately leading to caspase-3 activation. researchgate.net

In addition to apoptosis, pyrrolidine derivatives can induce autophagy-mediated cell death. The compound SS13 was shown to increase levels of autophagic markers such as p-AMPK, p-ULK, and LC3I/II in colorectal cancer cells. nih.gov The inhibition of autophagy enhanced cell survival, confirming that SS13 contributes to cell death through this pathway. nih.gov These antiproliferative effects are also linked to the inhibition of critical cell cycle proteins like EGFR and CDK2, which directly impacts cell proliferation and survival. researchgate.net

In Silico Studies for Binding Affinity and Molecular Interactions